ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate
説明
Ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a p-tolyl (4-methylphenyl) substituent at the N1 position and an ethyl 4-oxobutanoate group linked via an amino bridge. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and adenosine receptors . This compound’s unique substitution pattern distinguishes it from other derivatives, particularly in its combination of a lipophilic p-tolyl group and a polar ester-containing side chain, which may influence solubility and target binding.
特性
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-3-27-16(25)9-8-15(24)21-22-11-19-17-14(18(22)26)10-20-23(17)13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKERCBJCERHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate has several scientific research applications:
作用機序
The mechanism of action of ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Core Structural Similarities
All analogs share the pyrazolo[3,4-d]pyrimidine core, a bicyclic system that confers rigidity and hydrogen-bonding capacity. This core is critical for bioactivity, as seen in kinase inhibitors (e.g., imatinib analogs) and adenosine receptor antagonists .
Substituent Variations
Key differences arise in substituent groups, which modulate physicochemical and biological properties:
Physicochemical Properties
- Solubility : The target compound’s ester group may enhance solubility in organic solvents compared to thioether-linked analogs (). However, sulfonamide () and PEG-containing derivatives () exhibit superior aqueous solubility .
- Melting Points : The tert-butyl analog () has a high melting point (>200°C) due to crystallinity, while the target compound’s melting point is unreported but likely lower due to ester flexibility .
Critical Analysis of Structural and Functional Divergence
The target compound’s combination of p-tolyl and ester groups offers a balance of lipophilicity and hydrolytic instability, which could be advantageous for prodrug designs. In contrast:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidinone precursors followed by amide coupling. Key steps include:
- Cyclization under reflux with solvents like ethanol or dimethyl sulfoxide (DMSO) .
- Coupling of the pyrazolo[3,4-d]pyrimidinone core with ethyl 4-oxobutanoate derivatives using carbodiimide-based catalysts (e.g., EDC/HOBt) .
- Temperature control (60–80°C) and solvent polarity are critical for minimizing side reactions and achieving yields >70% .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbonyl groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect characteristic peaks for ester (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What are the key chemical reactivity profiles of this compound under varying conditions?
- Methodology : Reactivity studies show:
- Ester Hydrolysis : Susceptible to base-mediated hydrolysis (e.g., NaOH in ethanol/water) to form carboxylic acid derivatives .
- Nucleophilic Substitution : The pyrimidinone ring undergoes substitution at the 4-oxo position with amines or thiols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize intermediates but may reduce solubility of byproducts vs. ethanol .
- Catalyst Selection : Carbodiimide vs. uranium-based catalysts influence coupling efficiency and side-product formation .
- Example : A study comparing DMSO and ethanol found a 15% yield increase in DMSO due to improved intermediate stability .
Q. What structure-activity relationship (SAR) strategies are effective for enhancing biological activity in analogs of this compound?
- Methodology :
- Substituent Analysis : Modifying the p-tolyl group to electron-withdrawing groups (e.g., 4-fluorophenyl) improves enzyme inhibition potency .
- Core Modifications : Replacing the butanoate ester with a piperazine moiety increases solubility and target affinity .
- Table : SAR Trends in Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent Position | Modification | Biological Impact | Source |
|---|---|---|---|
| p-Tolyl (R1) | 4-Fluorophenyl | 2x higher kinase inhibition | |
| Butanoate (R2) | Piperazine | Improved solubility |
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets of kinases (e.g., EGFR) .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
- Key Insight : The pyrimidinone core forms hydrogen bonds with catalytic lysine residues, critical for inhibition .
Q. How do researchers address conflicting data in biological assay results across similar compounds?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Meta-Analysis : Compare IC₅₀ values across studies, accounting for variations in assay conditions (e.g., ATP concentration) .
Q. What scale-up challenges arise during transition from lab-scale to pilot-scale synthesis?
- Methodology :
- Heat Management : Exothermic cyclization steps require jacketed reactors to maintain ≤80°C .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
